2-BENZO[D]1,3-DIOXOLEN-5-YL-3-((4-ETHOXYPHENYL)AMINO)INDEN-1-ONE
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Overview
Description
Preparation Methods
The synthesis of 2-BENZO[D]1,3-DIOXOLEN-5-YL-3-((4-ETHOXYPHENYL)AMINO)INDEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the ethoxyphenyl group: This step often involves the use of ethoxybenzene derivatives in a Friedel-Crafts alkylation reaction.
Construction of the indene core: This can be synthesized via a series of cyclization reactions involving appropriate precursors
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
2-BENZO[D]1,3-DIOXOLEN-5-YL-3-((4-ETHOXYPHENYL)AMINO)INDEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
2-BENZO[D]1,3-DIOXOLEN-5-YL-3-((4-ETHOXYPHENYL)AMINO)INDEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-BENZO[D]1,3-DIOXOLEN-5-YL-3-((4-ETHOXYPHENYL)AMINO)INDEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-BENZO[D]1,3-DIOXOLEN-5-YL-3-((4-ETHOXYPHENYL)AMINO)INDEN-1-ONE can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical and biological properties.
Indene derivatives: Compounds with an indene core can exhibit similar reactivity and applications in organic synthesis and medicinal chemistry.
Ethoxyphenyl derivatives: These compounds contain the ethoxyphenyl group and may have comparable chemical behavior and uses .
The uniqueness of this compound lies in its combination of these structural features, which can result in distinct chemical and biological activities .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-(4-ethoxyanilino)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-27-17-10-8-16(9-11-17)25-23-18-5-3-4-6-19(18)24(26)22(23)15-7-12-20-21(13-15)29-14-28-20/h3-13,25H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPBIJMVALBDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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